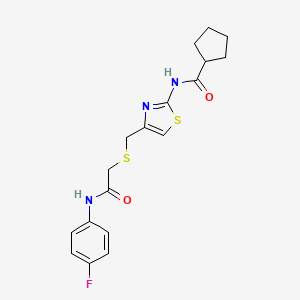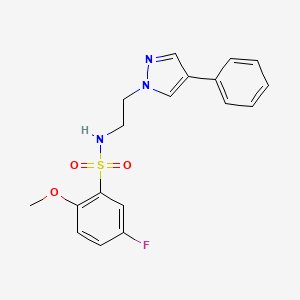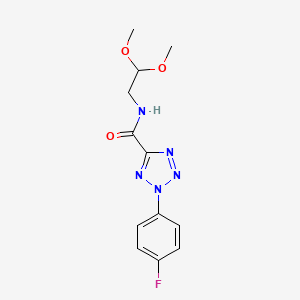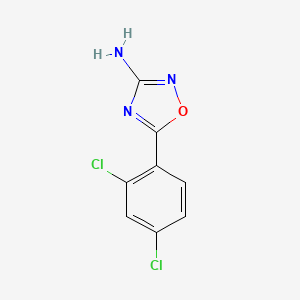![molecular formula C21H23N5O2S B2470101 3-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one CAS No. 688793-74-0](/img/structure/B2470101.png)
3-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a pyrido[2,3-d]pyrimidin-4-one core, a piperazine ring, and a dimethylphenyl group . Piperazine derivatives are known to have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as IR spectroscopy, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Piperazine derivatives are known to participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by techniques such as melting point determination, NMR spectroscopy, and mass spectrometry .Applications De Recherche Scientifique
Anticancer Potential
- Antiproliferative Activity Against Cancer Cell Lines: A study synthesized derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, which showed significant antiproliferative effects against various human cancer cell lines. Compounds within this series, including structures similar to the requested chemical, exhibited promising anticancer activity, warranting further research for potential anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Antimicrobial Activity
- Evaluation as Antimicrobial Agents: A variety of pyrimidin-2-yl)piperazin-1-carbodithioate derivatives, which are structurally related to the queried compound, were synthesized and tested for antimicrobial activity. Certain compounds within this study demonstrated high antimicrobial effectiveness, showcasing the potential of these derivatives in combating microbial infections (Yurttaş et al., 2016).
Antitumor Properties
- In Vitro and In Vivo Antitumor Evaluation: Research on new pyrido[2,3-d]pyrimidine derivatives, closely related to the compound , revealed potent antitumor activity. These compounds were evaluated for their ability to damage DNA in vitro, and one particularly active compound was further tested in vivo against Ehrlich ascites carcinoma in mice, showing significant antitumor potential (Gineinah, Nasr, Badr, & El-Husseiny, 2013).
Monoamine Oxidase (MAO) Inhibition
- Selective MAO-A Inhibitory Activity: A series of pyrimidin-2-yl)piperazin-1-yl)-2-oxoethyl piperazine-1-carbodithioate derivatives were tested for their inhibitory activity against monoamine oxidase A and B. Some of these compounds, similar in structure to the targeted compound, showed selective inhibition of MAO-A, suggesting potential use in treating neurological disorders (Kaya et al., 2017).
Antibacterial Properties
- Synthesis for Antibacterial Activity: A study focusing on pyrido(2,3-d)pyrimidine derivatives, akin to the compound , demonstrated promising antibacterial properties. These compounds were more effective against gram-negative bacteria, including Pseudomonas aeruginosa, than standard treatments, indicating their potential as antibacterial agents (Matsumoto & Minami, 1975).
Mécanisme D'action
Target of Action
The primary targets of EU-0060906 are CDK4/cyclin D1 and CDK6/cyclin D1 . These are key proteins involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase. By targeting these proteins, EU-0060906 can influence cell proliferation and growth .
Mode of Action
EU-0060906 acts by inducing protein degradation via recruitment of Cereblon . This leads to a dose-dependent degradation of CDK4 and CDK6, with maximum degradation observed at 0.25uM in Jurkat cells . The selective degradation of CDK4 and CDK6 in Molt4 cells has also been observed through proteomics analysis at 5h with 250 nM treatment .
Biochemical Pathways
The degradation of CDK4 and CDK6 disrupts the normal cell cycle progression, particularly the transition from the G1 phase to the S phase. This can lead to cell cycle arrest and potentially induce apoptosis in cancer cells .
Result of Action
The molecular and cellular effects of EU-0060906’s action include the degradation of CDK4 and CDK6, disruption of cell cycle progression, potential induction of apoptosis in cancer cells, and selective degradation of CDK4 and CDK6 in certain cell types .
Orientations Futures
Propriétés
IUPAC Name |
3-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-14-5-3-7-17(15(14)2)24-9-11-25(12-10-24)18(27)13-26-20(28)16-6-4-8-22-19(16)23-21(26)29/h3-8H,9-13H2,1-2H3,(H,22,23,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLVZOHUDXPLMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CN3C(=O)C4=C(NC3=S)N=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[1-[5-(3-methoxyphenyl)-1H-imidazol-2-yl]ethyl]but-2-enamide](/img/structure/B2470018.png)
![3-(7-Bromobenzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5(4H)-one](/img/structure/B2470019.png)

![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B2470021.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/no-structure.png)

![2-Chloro-N-(1-ethylpyrazol-4-yl)-N-[(2-fluoro-3-methoxyphenyl)methyl]acetamide](/img/structure/B2470027.png)


![2,5-dichloro-N-[3-(dimethylamino)propyl]-4-ethoxybenzenesulfonamide](/img/structure/B2470031.png)



